molecular formula C23H26ClNO3S B2463472 (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1798537-45-7

(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2463472
CAS No.: 1798537-45-7
M. Wt: 431.98
InChI Key: UOZDHGIIRBLNSV-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26ClNO3S and its molecular weight is 431.98. The purity is usually 95%.
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Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a cyclopentyl moiety with a pyrrolidine ring substituted with a phenylsulfonyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that reveal potential binding interactions with bacterial enzymes .

Enzyme Inhibition

In addition to its antimicrobial effects, the compound demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuropharmacological applications, suggesting potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntimicrobialModerate activity against specific bacteria
Enzyme InhibitionStrong AChE inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell survival.
  • Binding to Enzymes : Its ability to bind effectively to enzymes such as AChE suggests a competitive inhibition mechanism, which is crucial for its pharmacological effects.
  • Chemical Interactions : The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity towards target proteins.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO3S/c24-19-12-10-18(11-13-19)23(14-4-5-15-23)22(26)25-16-6-7-20(25)17-29(27,28)21-8-2-1-3-9-21/h1-3,8-13,20H,4-7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZDHGIIRBLNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.